1-{7-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE
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Overview
Description
1-{7-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 1-{7-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 7-chloroimidazo[1,2-a]pyridine with 2-methoxyphenylpiperazine under specific conditions such as reflux in an appropriate solvent . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Reagents and Conditions: Common reagents include acids, bases, and solvents like ethanol or dichloromethane.
Major Products: The major products depend on the type of reaction.
Scientific Research Applications
1-{7-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives. What sets 1-{7-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Similar compounds include:
- 7-Chloroimidazo[1,2-a]pyridine
- 2-Methoxyphenylpiperazine
- Other substituted imidazo[1,2-a]pyridines .
Properties
IUPAC Name |
(7-chloroimidazo[1,2-a]pyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-26-17-5-3-2-4-16(17)22-8-10-23(11-9-22)19(25)15-13-24-7-6-14(20)12-18(24)21-15/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPMHDKEHWFXDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN4C=CC(=CC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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